molecular formula C14H15N5O2 B2500590 N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021093-13-9

N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2500590
CAS No.: 1021093-13-9
M. Wt: 285.307
InChI Key: SQGKAPVJCRZESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 3,4-dimethoxybenzylamine with a suitable pyrazolo[3,4-d]pyrimidine precursor. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like acetic acid or hydrochloric acid may be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both methoxy groups on the benzyl ring. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-20-11-4-3-9(5-12(11)21-2)6-15-13-10-7-18-19-14(10)17-8-16-13/h3-5,7-8H,6H2,1-2H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGKAPVJCRZESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=NC3=C2C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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